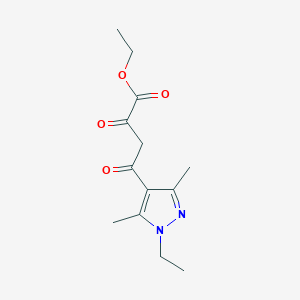
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile
カタログ番号 B2464794
CAS番号:
477305-08-1
分子量: 484.72
InChIキー: HDMQLPLUCWVWGE-FMIVXFBMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound or its derivatives has been studied in the context of antimicrobial and anticancer drug resistance . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole nucleus, which is a heterocyclic system containing a five-membered C3NS ring . The compound also contains aromatic phenyl groups, a bromine atom, a chlorine atom, and a trifluoromethyl group.Chemical Reactions Analysis
The compound has been evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . It has also been evaluated for its anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .科学的研究の応用
Synthesis and Structural Analysis :
- Frolov et al. (2005) reported on the reduction of similar acrylonitrile derivatives, leading to the formation of prop-1-ene derivatives. The structure of these derivatives was confirmed through X-ray diffraction analysis (Frolov et al., 2005).
- Pakholka et al. (2021) explored the bromination of acrylonitriles, highlighting regioselective processes and confirming the structures of key compounds through NMR spectroscopy and X-ray diffraction (Pakholka et al., 2021).
Photoluminescence Characteristics :
- Xu et al. (2012) synthesized derivatives of the compound and investigated their photoluminescent properties. These compounds exhibited green fluorescence and good thermal stability, making them interesting for materials science applications (Xu et al., 2012).
Optoelectronic Applications :
- Anandan et al. (2018) designed and synthesized thiophene dyes based on acrylonitrile derivatives for optoelectronic devices. These compounds demonstrated significant nonlinear absorption and optical limiting behavior, making them valuable in protecting human eyes and optical sensors (Anandan et al., 2018).
Corrosion Inhibition :
- Kaya et al. (2016) conducted a study on thiazole derivatives, including those structurally similar to the compound , for their corrosion inhibition properties on iron. They utilized density functional theory (DFT) calculations and molecular dynamics simulations to predict their performance (Kaya et al., 2016).
Chemosensors for Cations :
- Hranjec et al. (2012) synthesized novel benzimidazoles and benzimidazoquinolines, related to the compound of interest, as potential chemosensors for different cations. Their study included crystal structure determination and fluorescence spectroscopy (Hranjec et al., 2012).
Antimicrobial Activity :
- Kubba and Rahim (2018) synthesized new thiazole derivatives and evaluated their antimicrobial activity. They conducted computational studies using DFT to calculate thermodynamic parameters, providing insights into the potential bioactivity of these compounds (Kubba & Rahim, 2018).
特性
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-chloro-3-(trifluoromethyl)anilino]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrClF3N3S/c20-13-3-1-11(2-4-13)17-10-28-18(27-17)12(8-25)9-26-14-5-6-16(21)15(7-14)19(22,23)24/h1-7,9-10,26H/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMQLPLUCWVWGE-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1,3-Bis(1-phenylcyclopropyl)urea
1820747-29-2

![Methyl 5-[[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2464714.png)
![tert-butyl N-ethyl-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate](/img/structure/B2464715.png)

![N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2464719.png)
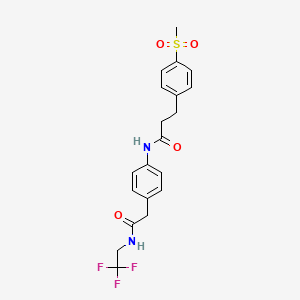
![1-(2-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]methanesulfonamide](/img/structure/B2464722.png)
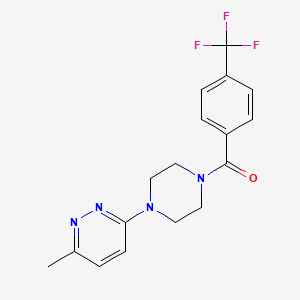
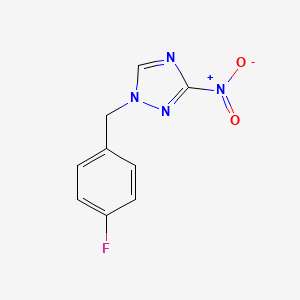
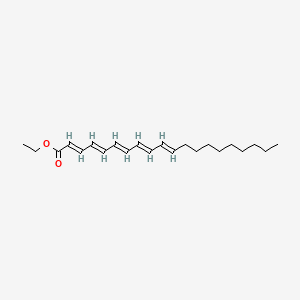
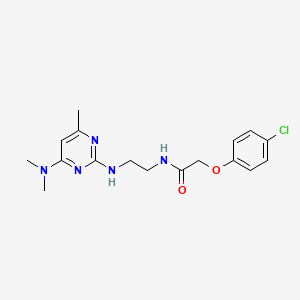

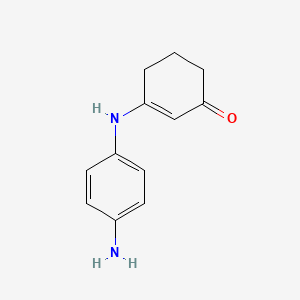
![1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methylpropan-1-one](/img/structure/B2464732.png)
